molecular formula C16H24N2O2 B11724148 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine

Cat. No.: B11724148
M. Wt: 276.37 g/mol
InChI Key: LBMNHUPFCMASNP-UHFFFAOYSA-N
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Description

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperazine ring substituted with a carboxyphenyl methyl group and a butyl chain. This compound has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine typically involves the reaction of piperazine with 2-carboxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperazine ring. The reaction is usually performed in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the n-butyl chain enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-[(3-butylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C16H24N2O2/c1-2-3-7-14-12-18(10-9-17-14)11-13-6-4-5-8-15(13)16(19)20/h4-6,8,14,17H,2-3,7,9-12H2,1H3,(H,19,20)

InChI Key

LBMNHUPFCMASNP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(CCN1)CC2=CC=CC=C2C(=O)O

Origin of Product

United States

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